molecular formula C10H18ClN3O3S B1492509 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride CAS No. 1830573-49-3

3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride

Cat. No.: B1492509
CAS No.: 1830573-49-3
M. Wt: 295.79 g/mol
InChI Key: IPZGJPCGZLSVFM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring, an isoxazole ring, and sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride typically involves multiple steps, starting with the formation of the isoxazole ring. One common method includes the cyclization of a suitable precursor containing the piperidine and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The choice of reagents and solvents, as well as the purification techniques, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride may be studied for its potential biological activities, such as antimicrobial, antiviral, or anti-inflammatory properties.

Medicine: The compound could be explored for its therapeutic potential in drug development. Its unique structure may offer advantages in targeting specific biological pathways or receptors.

Industry: In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The specific molecular interactions and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Isoxazole derivatives

  • Sulfonamide derivatives

Uniqueness: 3,5-Dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride stands out due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-piperidin-4-yl-1,2-oxazole-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S.ClH/c1-7-10(8(2)16-12-7)17(14,15)13-9-3-5-11-6-4-9;/h9,11,13H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZGJPCGZLSVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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